molecular formula C11H11N3O B1426737 4-[(2-Methylpyrimidin-4-yl)oxy]aniline CAS No. 1283979-71-4

4-[(2-Methylpyrimidin-4-yl)oxy]aniline

Cat. No. B1426737
M. Wt: 201.22 g/mol
InChI Key: UKGCHZCUVIVICY-UHFFFAOYSA-N
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Description

“4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is a chemical compound with the CAS Number: 1283979-71-4 . It has a molecular weight of 201.23 . The IUPAC name for this compound is 4-[(2-methyl-4-pyrimidinyl)oxy]aniline .


Molecular Structure Analysis

The InChI code for “4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is 1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“4-[(2-Methylpyrimidin-4-yl)oxy]aniline” is a powder . It is stored at a temperature of 4 degrees .

Scientific Research Applications

Medicinal Chemistry and Biological Activity

  • 4-[(2-Methylpyrimidin-4-yl)oxy]aniline derivatives have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines, indicating their potential as antitumor agents. For instance, certain triaminopyrimidine derivatives showed more cytotoxicity compared to their oxopyrimidine counterparts, with some compounds exhibiting greater potency than methotrexate in inhibiting cell growth, suggesting inhibition of folate metabolic pathways and targeting dihydrofolate reductase (Huang et al., 2003).
  • Another study involved the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated against human breast cancer and kidney cell lines for cytotoxic activities. These compounds, especially when featuring chromene and quinoline moieties attached with pyrimidine and piperazine, demonstrated enhanced anti-proliferative activities, showing promise as therapeutic agents (Parveen et al., 2017).

Organic Synthesis and Chemical Research

  • Oxidative annulation strategies involving anilines, aryl ketones, and DMSO, facilitated the synthesis of 4-arylquinolines and 4-arylpyrimidines, showcasing a method to generate complex molecules from simple precursors. This technique underscores the utility of 4-[(2-Methylpyrimidin-4-yl)oxy]aniline in constructing heterocyclic compounds with potential applications in drug development and material science (Jadhav & Singh, 2017).

Materials Science and Photophysics

  • Tetradentate bis-cyclometalated platinum complexes derived from N,N-di(phenyl)aniline variants, including those related to 4-[(2-Methylpyrimidin-4-yl)oxy]aniline, have been studied for their luminescent properties. These complexes exhibit significant potential in electroluminescence applications, contributing to the development of organic light-emitting diodes (OLEDs) with improved performance and efficiency (Vezzu et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-(2-methylpyrimidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-13-7-6-11(14-8)15-10-4-2-9(12)3-5-10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCHZCUVIVICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylpyrimidin-4-yl)oxy]aniline

Synthesis routes and methods

Procedure details

This material is prepared by a method analogous to that described for preparation of 2C, starting from 4-amino-phenol and 4-chloro-2-methylpyrimidine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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